molecular formula C17H16ClN3S B5856394 3-[(4-chlorobenzyl)thio]-4-ethyl-5-phenyl-4H-1,2,4-triazole

3-[(4-chlorobenzyl)thio]-4-ethyl-5-phenyl-4H-1,2,4-triazole

Cat. No. B5856394
M. Wt: 329.8 g/mol
InChI Key: HCGWTECXVMDAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-chlorobenzyl)thio]-4-ethyl-5-phenyl-4H-1,2,4-triazole, also known as CTZ, is a chemical compound that belongs to the class of 1,2,4-triazole compounds. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzyl)thio]-4-ethyl-5-phenyl-4H-1,2,4-triazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, which may make it useful in the treatment of conditions such as arthritis and other inflammatory diseases. This compound has also been shown to have anti-cancer properties, which may make it useful in the treatment of various types of cancer. Additionally, this compound has been shown to have neuroprotective properties, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(4-chlorobenzyl)thio]-4-ethyl-5-phenyl-4H-1,2,4-triazole in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and has a long shelf life, which makes it easy to store and transport. However, one limitation of using this compound is that it has not been extensively studied in vivo, which means that its effects in living organisms are not well understood. Additionally, this compound has not been approved for use in humans, which means that its potential applications in medicine are still in the early stages of development.

Future Directions

There are several potential future directions for research on 3-[(4-chlorobenzyl)thio]-4-ethyl-5-phenyl-4H-1,2,4-triazole. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Another area of interest is the study of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Additionally, the use of this compound in the study of enzyme inhibition and protein-protein interactions may lead to the development of new tools for drug discovery and development.

Synthesis Methods

The synthesis of 3-[(4-chlorobenzyl)thio]-4-ethyl-5-phenyl-4H-1,2,4-triazole involves the reaction of 4-chlorobenzyl chloride with thiosemicarbazide to form 3-[(4-chlorobenzyl)thio]-1,2,4-triazole. This compound is then further reacted with ethyl iodide and phenylhydrazine to produce this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

3-[(4-chlorobenzyl)thio]-4-ethyl-5-phenyl-4H-1,2,4-triazole has been widely used in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has also been used as a tool in the study of enzyme inhibition and protein-protein interactions.

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-5-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3S/c1-2-21-16(14-6-4-3-5-7-14)19-20-17(21)22-12-13-8-10-15(18)11-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGWTECXVMDAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.